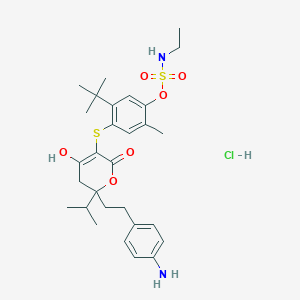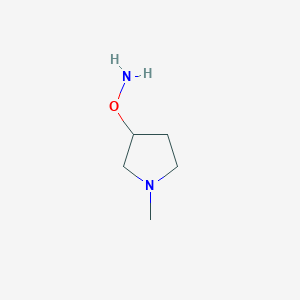
O-(1-methylpyrrolidin-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-methylpyrrolidin-3-yl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 1-methylpyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methylpyrrolidin-3-yl)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-methylpyrrolidine.
Nitration: The 1-methylpyrrolidine is nitrated to form 1-methylpyrrolidin-3-yl nitrate.
Reduction: The nitrate is then reduced to the corresponding hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: O-(1-methylpyrrolidin-3-yl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, O-(1-methylpyrrolidin-3-yl)hydroxylamine is used as an intermediate for the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in modulating enzymatic activities. It can act as an inhibitor or activator of certain enzymes, making it valuable in biochemical studies.
Medicine
This compound has potential therapeutic applications. It is investigated for its ability to interact with biological targets, which could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it useful in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which O-(1-methylpyrrolidin-3-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or activation. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Hydroxylamine-O-sulfonic acid: Known for its use in the synthesis of amines and amides.
N-methylhydroxylamine: Similar in structure but lacks the pyrrolidine ring.
Uniqueness
O-(1-methylpyrrolidin-3-yl)hydroxylamine is unique due to the presence of the 1-methylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and biological applications where other hydroxylamine derivatives may not be as effective.
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
O-(1-methylpyrrolidin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H12N2O/c1-7-3-2-5(4-7)8-6/h5H,2-4,6H2,1H3 |
Clave InChI |
VHYNIMVSQGXABX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
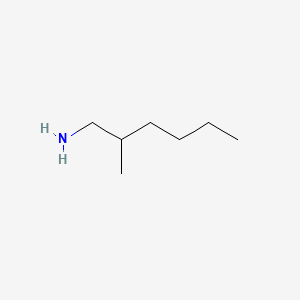
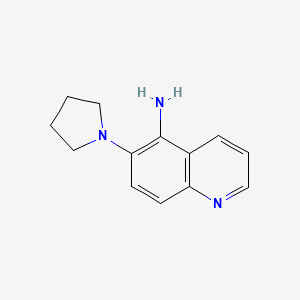
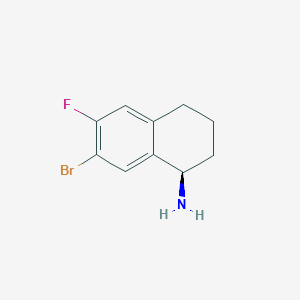


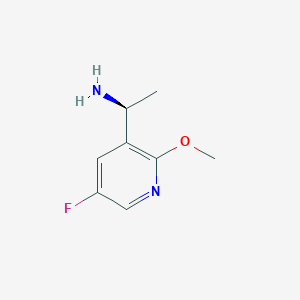
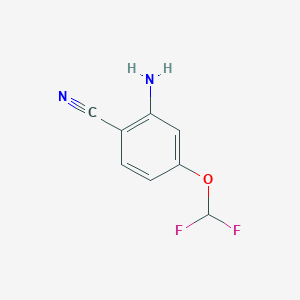

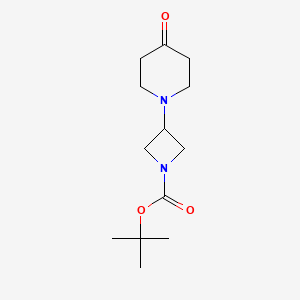
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)

![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
